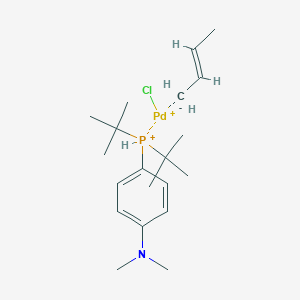
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” is an organometallic silver complex . It’s part of a class of compounds known as N-heterocyclic carbenes (NHCs), which are commonly used as ligands in inorganic and organometallic synthesis, chemical catalysis, and other applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride was achieved by ligand metathesis from [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate in anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the title complex, [Au(NCO)(C27H36N2)], was synthesized and crystallized in the orthorhombic space group P212121, as a neutral complex with the central Au atom di-coordinated by an N-heterocyclic carbene [Au—C = 1.963 (2) A ̊ ] and an isocyanate [Au—N 1.999 (2) A ̊ ] ligands, with a linear CAuNCO moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” include a molecular weight of 549.50 g/mol and an exact mass of 548.21322 g/mol . It appears as an off-white powder .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I) involves the reaction of silver(I) difluoromethoxide with 1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone in the presence of a reducing agent.", "Starting Materials": [ "Silver(I) difluoromethoxide", "1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone", "Reducing agent" ], "Reaction": [ "To a solution of 1,3-bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinone in a suitable solvent, add silver(I) difluoromethoxide.", "Add a reducing agent to the reaction mixture and stir for a period of time.", "Filter the resulting precipitate and wash with a suitable solvent.", "Dry the product under vacuum to obtain [1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)." ] } | |
Numéro CAS |
1643366-13-5 |
Formule moléculaire |
C28H39AgF2N2- |
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
Clé InChI |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


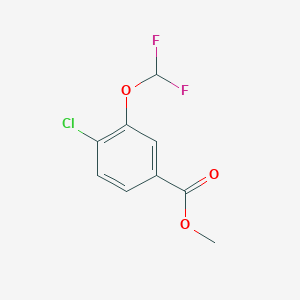
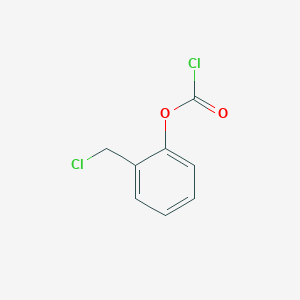
![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)
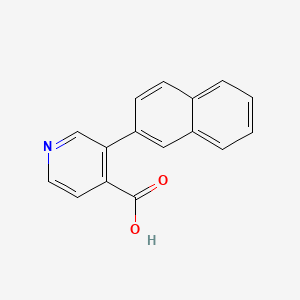





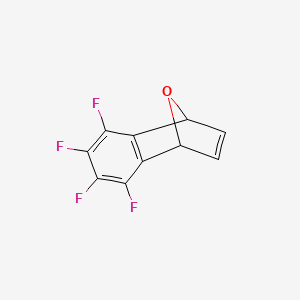
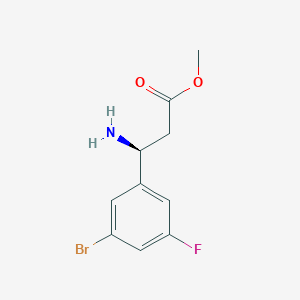
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

